N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Description
N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine ring linked via a carboxamide group to a 4-methylthiazole moiety. It is commonly used as a synthetic intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting enzymes and viral pathogens. The compound’s molecular formula is C10H14N4OS, with a molecular weight of 238.31 g/mol (for the free base). Its hydrochloride and dihydrochloride salts (e.g., C9H14Cl2N4OS, MW 297.21 g/mol) are commercially available for research purposes .
These features make it a versatile scaffold for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-7-6-15-10(12-7)13-9(14)8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXICKICWBJJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves the reaction of 4-methyl-1,3-thiazole-2-carboxylic acid with piperidine-4-carboxamide under specific conditions. The reaction is often carried out in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its biological activity, including antimicrobial and antifungal properties.
Medicine: Research has indicated its potential use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: The compound is used in the production of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism by which N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole-Piperidine-Carboxamide Derivatives
Compounds sharing the thiazole-piperidine-carboxamide core but differing in substituents are summarized below:
Key Observations :
Heterocyclic Variants
Pyridinyl-Thiazole Carboxamides
Compounds like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide () replace the piperidine with a pyridine ring. These analogs exhibit:
- Reduced basicity due to the aromatic pyridine nitrogen.
- Higher solubility in aqueous media compared to piperidine derivatives.
- Moderate binding energies (-5.75 to -7.03 kcal/mol) in molecular simulations, suggesting weaker enzyme interactions than piperidine-based analogs .
Triazole and Oxadiazole Derivatives
Analog TASP0415914 () incorporates a 1,2,4-oxadiazole ring, demonstrating:
- Improved phosphoinositide 3-kinaseγ (PI3Kγ) inhibition (IC50 < 10 nM).
- Oral bioavailability due to balanced logP (~2.8) and molecular weight (~400 g/mol).
Bioactivity Comparison
Antiviral Activity
- Pritelivir () shows nanomolar efficacy against herpes simplex virus (HSV), attributed to its sulfonamide and pyridinyl groups disrupting viral helicase-primase.
- SARS-CoV-2 inhibitors () like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide utilize fluorinated aryl groups for protease binding, achieving IC50 values < 1 µM.
Enzyme Inhibition
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 211.28 g/mol. The compound features a thiazole ring, which is known for its role in various pharmacological activities.
Antitumor Activity
This compound has been evaluated for its anticancer properties. Research indicates that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values in the low micromolar range, indicating potent anti-proliferative effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4a | A-431 | 1.61 ± 1.92 |
| 4b | Jurkat | 1.98 ± 1.22 |
The presence of electron-donating groups, such as methyl substitutions on the phenyl ring, enhances the cytotoxic activity of these compounds .
Anticonvulsant Activity
Thiazole derivatives have shown promise in anticonvulsant activity. For instance, certain analogues demonstrated effective protection in animal models against seizures induced by pentylenetetrazol (PTZ). The SAR analysis highlighted that specific substitutions on the thiazole and piperidine rings are crucial for enhancing anticonvulsant properties .
The biological mechanisms underlying the activity of this compound are still under investigation. However, it is suggested that these compounds may interact with specific protein targets involved in cell proliferation and apoptosis pathways. Molecular dynamics simulations have indicated that these compounds primarily engage in hydrophobic interactions with target proteins .
Study on Anticancer Activity
In a study focusing on the anticancer potential of thiazole derivatives, researchers synthesized a series of compounds based on the thiazole scaffold and evaluated their efficacy against various cancer cell lines. One compound exhibited an IC50 value significantly lower than that of the standard drug doxorubicin, indicating superior anticancer activity .
Study on Anticonvulsant Effects
Another study assessed the anticonvulsant properties of thiazole-piperidine derivatives using animal models. The results showed that certain analogues provided complete protection against tonic-clonic seizures at doses much lower than conventional treatments .
Q & A
Q. Methodology :
- Step 1 : Start with piperidine-4-carboxylic acid as the core. Introduce the 4-methylthiazole moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) with 2-amino-4-methylthiazole .
- Step 2 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Final purification uses preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to achieve >98% purity, as validated by LC-MS and ¹H NMR .
- Key Considerations : Avoid prolonged exposure to moisture, as the thiazole ring may hydrolyze under acidic conditions .
How can the crystal structure of this compound be resolved, and which software tools are suitable for refinement?
Q. Methodology :
- Crystallization : Use vapor diffusion with a solvent system (e.g., DMSO/water or ethanol/water) to grow single crystals.
- Data Collection : Perform X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Use SHELXL for small-molecule refinement, leveraging its robust handling of disorder and anisotropic displacement parameters. For twinned crystals, employ the TWIN and BASF commands .
- Validation : Cross-check geometric parameters (bond lengths, angles) against similar piperidine-thiazole derivatives .
Advanced Research Questions
How can contradictory biological activity data (e.g., kinase inhibition vs. off-target effects) be resolved for this compound?
Q. Methodology :
- Orthogonal Assays :
- Kinase Profiling : Use a panel of recombinant kinases (e.g., CDK2, CDK9) with ATP-Glo™ assays to confirm target specificity .
- Cellular Assays : Compare IC₅₀ values in cell lines (e.g., HCT-116 vs. HEK293) to identify cell-type-dependent off-target effects.
- Structural Analysis : Overlay the compound’s crystal structure with kinase active sites (PDB: 3BLR for CDK2) to rationalize potency variations .
What strategies are effective for optimizing the pharmacokinetic profile of this compound in preclinical studies?
Q. Methodology :
- SAR Modifications :
- Introduce methyl groups on the piperidine ring to reduce CYP450 metabolism (e.g., 3-methyl substitution improves metabolic stability by 40% ).
- Replace the thiazole with a 1,2,4-oxadiazole to enhance solubility (logP reduction from 2.8 to 1.9) without sacrificing potency .
- In Vivo Testing : Administer via oral gavage in rodent models and measure plasma half-life using LC-MS/MS. Adjust formulations (e.g., PEG-400/solutol HS15) to improve bioavailability .
How can computational methods predict binding modes of this compound to novel targets (e.g., viral proteases)?
Q. Methodology :
- Docking Studies : Use AutoDock Vina with flexible ligand docking to model interactions with herpesvirus proteases (e.g., HSV-1 UL30). Validate poses via molecular dynamics (GROMACS, 100 ns simulations) .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities. Compare with experimental IC₅₀ values from plaque reduction assays .
Methodological Challenges
What are common pitfalls in crystallographic analysis of piperidine-thiazole derivatives, and how can they be mitigated?
- Disorder in Piperidine Rings : Use SHELXL ’s SUMP restraint to model ring puckering. Apply ISOR constraints for anisotropic displacement of sulfur atoms in the thiazole .
- Twinned Crystals : Collect data from multiple crystals and use the HKLF5 format in SHELXL for twinning correction .
How should researchers address discrepancies between in vitro and in vivo activity data?
- Metabolite Screening : Incubate the compound with liver microsomes (human/rodent) and identify metabolites via HR-MS. Test major metabolites for activity .
- Toxicogenomics : Perform RNA-seq on treated tissues to uncover off-target pathways (e.g., oxidative stress response) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
